molecular formula C14H15N3S B14207988 [3-(Anilinomethyl)phenyl]thiourea CAS No. 832099-02-2

[3-(Anilinomethyl)phenyl]thiourea

Katalognummer: B14207988
CAS-Nummer: 832099-02-2
Molekulargewicht: 257.36 g/mol
InChI-Schlüssel: MFNMEVZRVFGONB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(Anilinomethyl)phenyl]thiourea: is an organic compound with the molecular formula C14H14N2S. It is a thiourea derivative, characterized by the presence of an anilinomethyl group attached to the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Anilinomethyl)phenyl]thiourea typically involves the reaction of aniline with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5N=C=S+C6H5NH2C14H14N2S\text{C6H5N=C=S} + \text{C6H5NH2} \rightarrow \text{C14H14N2S} C6H5N=C=S+C6H5NH2→C14H14N2S

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified through recrystallization or chromatography techniques to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: [3-(Anilinomethyl)phenyl]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: [3-(Anilinomethyl)phenyl]thiourea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for targeted therapies.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Wirkmechanismus

The mechanism of action of [3-(Anilinomethyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    Phenylthiourea: Similar structure but lacks the anilinomethyl group.

    Benzylthiourea: Contains a benzyl group instead of an anilinomethyl group.

    Anilinothiourea: Similar structure but lacks the phenyl group.

Uniqueness: [3-(Anilinomethyl)phenyl]thiourea is unique due to the presence of both an anilinomethyl group and a phenyl ring, which confer specific chemical and biological properties.

Eigenschaften

CAS-Nummer

832099-02-2

Molekularformel

C14H15N3S

Molekulargewicht

257.36 g/mol

IUPAC-Name

[3-(anilinomethyl)phenyl]thiourea

InChI

InChI=1S/C14H15N3S/c15-14(18)17-13-8-4-5-11(9-13)10-16-12-6-2-1-3-7-12/h1-9,16H,10H2,(H3,15,17,18)

InChI-Schlüssel

MFNMEVZRVFGONB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NCC2=CC(=CC=C2)NC(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.